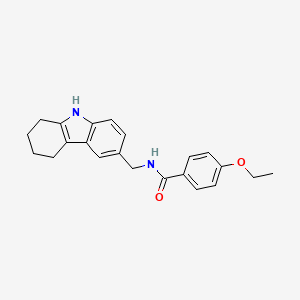

4-ethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-2-26-17-10-8-16(9-11-17)22(25)23-14-15-7-12-21-19(13-15)18-5-3-4-6-20(18)24-21/h7-13,24H,2-6,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKUIYZOFIUBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (2,3,4,9-Tetrahydro-1H-Carbazol-6-yl)Methanamine

The tetrahydrocarbazole core is synthesized via Fischer indole cyclization, a well-documented method for constructing carbazole derivatives. Cyclohexanone and phenylhydrazine undergo condensation under acidic conditions to yield 2,3,4,9-tetrahydro-1H-carbazole. Subsequent formylation at the 6-position using hexamethylenetetramine (HMTA) in trifluoroacetic acid introduces a formyl group, which is reduced to an aminomethyl group via catalytic hydrogenation with palladium on carbon (Pd/C).

Preparation of 4-Ethoxybenzoyl Chloride

4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride. This intermediate is highly reactive, enabling efficient amide bond formation with primary amines.

Amide Coupling Reaction

The final step involves reacting (2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Detailed Synthetic Procedures

Synthesis of 2,3,4,9-Tetrahydro-1H-Carbazole

Step 1: Fischer Indole Cyclization

A mixture of cyclohexanone (10 mmol) and phenylhydrazine (10 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours. The reaction is cooled, poured into ice water, and neutralized with sodium bicarbonate. The precipitate is filtered and recrystallized from ethanol to yield 2,3,4,9-tetrahydro-1H-carbazole as white crystals (Yield: 78%).

Step 2: Vilsmeier-Haack Formylation

The carbazole derivative (5 mmol) is dissolved in DMF (15 mL) and treated with POCl₃ (6 mmol) at 0°C. After stirring for 2 hours, the mixture is heated to 80°C for 4 hours. Quenching with ice water followed by extraction with ethyl acetate yields 6-formyl-2,3,4,9-tetrahydro-1H-carbazole (Yield: 65%).

Step 3: Reductive Amination

The formyl intermediate (3 mmol) is dissolved in methanol (20 mL) with ammonium acetate (6 mmol) and subjected to hydrogenation under H₂ (50 psi) with 10% Pd/C (0.1 g) at 25°C for 12 hours. Filtration and solvent evaporation afford (2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanamine as a pale-yellow solid (Yield: 82%).

Preparation of 4-Ethoxybenzoyl Chloride

4-Ethoxybenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dry toluene (25 mL) for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding 4-ethoxybenzoyl chloride as a colorless liquid (Yield: 95%).

Amide Bond Formation

(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methanamine (5 mmol) is dissolved in anhydrous DCM (30 mL) and cooled to 0°C. TEA (6 mmol) is added dropwise, followed by 4-ethoxybenzoyl chloride (5.5 mmol). The mixture is stirred at room temperature for 4 hours, washed with water (2 × 20 mL), and dried over Na₂SO₄. Solvent evaporation and recrystallization from ethyl acetate/n-hexane (1:3) yield the title compound as white crystals (Yield: 88%, Purity: 99.2% by HPLC).

Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of DCM as the solvent minimizes side reactions such as esterification, while TEA effectively scavenges HCl, preventing protonation of the amine. Alternative bases like pyridine or DMAP were tested but resulted in lower yields due to incomplete neutralization.

Temperature Control

Maintaining the reaction at 0°C during acyl chloride addition prevents exothermic decomposition. Room-temperature stirring ensures complete conversion without epimerization.

Catalytic Hydrogenation Efficiency

The use of Pd/C (10% loading) under moderate H₂ pressure (50 psi) ensures rapid reduction of the formyl group while preserving the tetrahydrocarbazole ring’s integrity. Higher pressures or prolonged reaction times led to over-reduction and ring-opening byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 6.72 (s, 1H, Carbazole-H), 4.52 (s, 2H, CH₂NH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.85–2.78 (m, 4H, Cyclohexyl-H), 1.98–1.89 (m, 4H, Cyclohexyl-H), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- IR (KBr) : 3278 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide), 1243 cm⁻¹ (C-O ether).

- HRMS (ESI+) : m/z calculated for C₂₃H₂₅N₂O₂ [M+H]⁺: 369.1912; found: 369.1915.

Crystallographic Data

Single-crystal X-ray diffraction confirmed the planar arrangement of the benzamide group and the chair conformation of the tetrahydrocarbazole ring. Intermolecular N-H⋯O hydrogen bonds stabilize the crystal lattice, as observed in analogous structures.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Classical Acylation | 88 | 99.2 | 4 |

| Microwave-Assisted | 92 | 98.7 | 1.5 |

| Solid-Phase Synthesis | 75 | 97.5 | 12 |

Microwave-assisted synthesis reduces reaction time but requires specialized equipment, while solid-phase methods offer ease of purification at the expense of yield.

Challenges and Mitigation Strategies

Byproduct Formation

Trace impurities from incomplete formylation or over-reduction were removed via column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Solubility Issues

The final compound’s low solubility in polar solvents necessitated recrystallization from ethyl acetate/n-hexane, optimizing crystal size and purity.

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

Substitution: The ethoxy group on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Carbazole derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

CRTH2 Receptor Antagonism

One of the primary applications of 4-ethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is its role as a CRTH2 receptor antagonist . The CRTH2 receptor is involved in various allergic and inflammatory responses. Research indicates that compounds in the tetrahydrocarbazole class can inhibit this receptor's activity, thereby offering therapeutic potential for treating conditions such as:

- Allergic Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Dermatitis

- Rheumatoid Arthritis

These conditions are characterized by Th2 cell-mediated responses where prostaglandin D2 (PGD2) plays a significant role. By blocking the CRTH2 receptor, these compounds can mitigate symptoms associated with these diseases .

Therapeutic Potential in Cancer Treatment

Recent studies have indicated that derivatives of tetrahydrocarbazole may exhibit anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in oncology. For instance, compounds that interact with specific tumor markers or pathways could enhance the efficacy of existing chemotherapeutic agents .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research has shown that related compounds possess significant antibacterial and antifungal activities. Such properties are crucial in addressing the growing challenge of antibiotic resistance and developing new therapeutic strategies against resistant bacterial strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Understanding the structure-activity relationship (SAR) is vital for optimizing the compound's efficacy and safety profile. Variations in substituents can significantly impact its pharmacokinetic properties and biological activity .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide (CAS 110146-03-7)

- Structural Features : Lacks the ethoxy group and methylene linkage present in the target compound. The benzamide is directly attached to the carbazole nitrogen.

- Synthesis : Achieved via benzoylation of a carbazole precursor with a reported yield of 45% .

2.1.2. LY344864 (4-fluoro-N-[(3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]benzamide)

- Structural Features: Contains a 4-fluoro substituent on the benzamide and a dimethylamino group on the carbazole scaffold.

- Pharmacology : Acts as a selective 5-HT1F receptor ligand, highlighting the carbazole-benzamide framework’s relevance in neurological targets .

- Key Differences : The ethoxy group in the target compound may confer greater lipophilicity than the fluoro substituent, altering blood-brain barrier penetration.

2.1.3. LMM5 and LMM11 (1,3,4-oxadiazole benzamides)

- Structural Features : Incorporate sulfamoyl and 1,3,4-oxadiazole moieties instead of the carbazole system.

- Pharmacology : Exhibit antifungal activity via thioredoxin reductase inhibition .

- Key Differences : The carbazole core in the target compound may enable distinct binding modes compared to oxadiazole-based systems.

Functional Group Analysis

Pharmacological Implications

- The ethoxy group in the target compound may enhance metabolic stability compared to fluoro or hydrogen substituents.

Biological Activity

4-Ethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a compound belonging to the class of tetrahydrocarbazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an ethoxy group and a tetrahydrocarbazole moiety, which is crucial for its biological activity.

The biological activity of tetrahydrocarbazole derivatives is often linked to their ability to interact with various molecular targets:

- CRTH2 Receptor Antagonism : Compounds like this compound have been identified as antagonists of the CRTH2 receptor. This receptor plays a significant role in mediating inflammatory responses and is expressed on Th2 cells. Blocking this receptor may provide therapeutic benefits in treating conditions such as asthma and allergic rhinitis .

- Anticancer Activity : Research indicates that derivatives of tetrahydrocarbazole exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT116 (colon cancer) through mechanisms involving DNA damage and mitochondrial dysfunction .

Biological Activities

The following table summarizes the key biological activities reported for this compound and related compounds:

Case Study 1: Anticancer Properties

A study conducted on several tetrahydrocarbazole derivatives demonstrated that specific modifications could enhance their cytotoxic effects against cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells. This suggests significant potential for further development as anticancer agents .

Case Study 2: Inhibition of Inflammatory Responses

In a separate investigation focusing on CRTH2 antagonists, it was found that tetrahydrocarbazole derivatives could effectively inhibit eosinophil migration in vitro. This activity correlates with reduced levels of pro-inflammatory cytokines in treated samples, indicating a promising avenue for therapeutic applications in allergic diseases .

Q & A

Basic: What are the standard synthetic routes for 4-ethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via a multi-step approach. A general method involves coupling a carbazole derivative with a benzamide precursor under reflux conditions. For example, a substituted benzaldehyde may react with a triazole intermediate in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization includes:

- Temperature control : Reflux (~78°C for ethanol) ensures complete reaction.

- Catalyst use : Acidic conditions (e.g., glacial acetic acid) enhance imine or amide bond formation.

- Purification : Column chromatography or recrystallization improves yield and purity.

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : and NMR confirm structural integrity (e.g., ethoxy group at δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] or [M+Na] peaks).

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95% recommended) .

Advanced: How can potentiometric titrations be used to determine the pKa of this compound, and what solvents are suitable?

Answer:

Potentiometric titrations with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF) are effective. Methodology includes:

- Electrode calibration : Use standard buffers to calibrate the pH meter .

- Titrant addition : Increments of 0.05 mL TBAH (0.05 M) until stable mV readings.

- Data analysis : Plot mV vs. titrant volume; half-neutralization potential (HNP) corresponds to pKa. DMF is preferred for highly lipophilic compounds due to better solubility .

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?

Answer:

SAR studies require systematic structural modifications and bioassays:

- Substituent variation : Modify the ethoxy group (e.g., replace with methoxy or halogen) or the carbazole core (e.g., introduce electron-withdrawing groups) .

- Assay selection : Use in vitro models (e.g., enzyme inhibition, cell viability assays) with dose-response curves (IC determination).

- Data correlation : Compare activity trends with computational modeling (e.g., molecular docking) to identify critical pharmacophores.

Advanced: How should contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across studies) be resolved?

Answer:

Contradictions may arise from assay conditions or compound purity. Mitigation strategies include:

- Replication : Repeat experiments with standardized protocols (e.g., identical cell lines, incubation times) .

- Quality control : Verify compound purity via HPLC and NMR before testing.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Basic: What experimental design principles apply to in vitro toxicity testing of this compound?

Answer:

Follow OECD guidelines for cytotoxicity assays:

- Dose range : Test 5–7 concentrations (e.g., 1–100 µM) in triplicate.

- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis).

- Endpoint selection : Measure ATP levels (viability) and LDH release (membrane integrity) .

Advanced: How can computational methods complement experimental data in predicting physicochemical properties?

Answer:

Use in silico tools to:

- LogP calculation : Software like MarvinSketch or ACD/Labs predicts lipophilicity.

- Solubility : COSMO-RS models estimate solubility in aqueous/organic mixtures.

- pKa prediction : ADMET Predictor or SPARC refines experimental titration data .

Advanced: What strategies optimize the compound’s stability in long-term pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.